3-Amino-2,4-dimethylbenzene-1-sulfonic acid, also known as 2-amino-3,5-dimethylbenzenesulfonic acid, is an organic compound with the molecular formula and a molecular weight of approximately 201.25 g/mol. This compound features a sulfonic acid group attached to a benzene ring that also contains amino and methyl substituents at specific positions. It is classified under the category of aromatic sulfonic acids, which are known for their diverse applications in chemical synthesis and industrial processes.
The synthesis of 3-amino-2,4-dimethylbenzene-1-sulfonic acid can be achieved through several methods:
The molecular structure of 3-amino-2,4-dimethylbenzene-1-sulfonic acid can be described using various structural representations:
Cc1cc(C)c(N)c(c1)[S](O)(=O)=O
CFCXQQUQLZIZPI-UHFFFAOYSA-N
This compound features:
The compound exhibits a melting point that varies based on purity but is generally around 128-130 °C. Its solubility profile indicates good solubility in water and organic solvents like ethanol.
3-Amino-2,4-dimethylbenzene-1-sulfonic acid participates in several key chemical reactions:
The mechanism of action of 3-amino-2,4-dimethylbenzene-1-sulfonic acid involves its interaction with biological systems:
These interactions suggest potential roles in biochemical pathways, particularly in enzyme catalysis and cellular signaling processes.
3-Amino-2,4-dimethylbenzene-1-sulfonic acid has various scientific uses:
This compound's unique structure allows it to play significant roles in both industrial applications and research settings, making it a valuable substance in the field of organic chemistry.
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 92292-84-7
CAS No.: 2889-26-1
CAS No.: